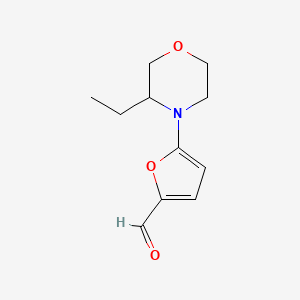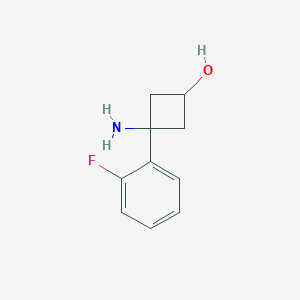
3-Amino-3-(2-fluorophenyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(2-fluorophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C10H12FNO It is a cyclobutanol derivative, characterized by the presence of an amino group and a fluorophenyl group attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-fluorophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzylamine with cyclobutanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at room temperature, leading to the formation of the desired cyclobutanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(2-fluorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 3-keto-3-(2-fluorophenyl)cyclobutan-1-ol.
Reduction: Formation of 3-amino-3-(2-fluorophenyl)cyclobutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-3-(2-fluorophenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(2-fluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-3-(4-fluorophenyl)cyclobutan-1-ol
- 3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol
- 3-Amino-3-(2-bromophenyl)cyclobutan-1-ol
Uniqueness
3-Amino-3-(2-fluorophenyl)cyclobutan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
3-amino-3-(2-fluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10(12)5-7(13)6-10/h1-4,7,13H,5-6,12H2 |
Clé InChI |
CAUMHWRINTWOCW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C2=CC=CC=C2F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13176786.png)
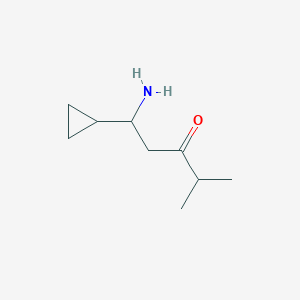

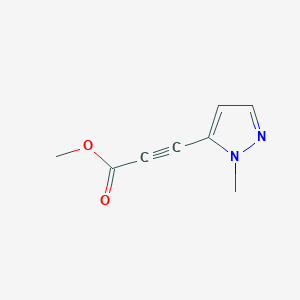
![2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176800.png)
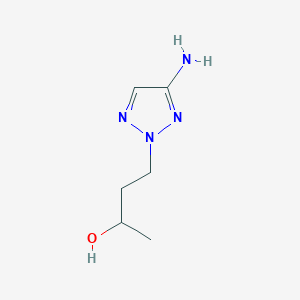
![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13176824.png)
![3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13176837.png)

![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)
